Collagenase I

描述

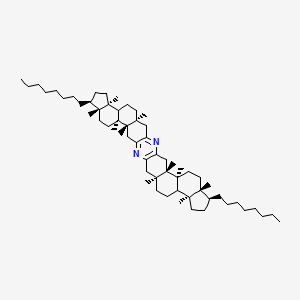

The compound Collagenase I is a complex organic molecule characterized by its intricate structure and multiple chiral centers

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the core structure followed by the introduction of the methyl and octyl groups. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct stereochemistry at each chiral center. Common reagents used in the synthesis include organometallic compounds, catalysts, and protecting groups to facilitate selective reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

化学反应分析

Enzymatic Reaction Mechanism

Collagenase I catalyzes the hydrolysis of peptide bonds within the triple-helical regions of native collagen. The reaction involves:

-

Zinc-dependent catalysis : A conserved HEXXHXXGXXH motif coordinates Zn²⁺ at the active site, enabling nucleophilic water activation for peptide bond cleavage .

-

Collagen unwinding : this compound binds to collagen fibrils, locally destabilizing the triple helix to expose cleavage sites . This step is entropy-driven, requiring conformational flexibility in the enzyme's catalytic domain .

-

Processive degradation : Unlike endoproteases, this compound "shaves off" tropocollagen molecules sequentially from collagen fibrils, producing small peptide fragments .

Table 1: Key Catalytic Features of this compound

Substrate Specificity

This compound exhibits preferential activity toward native collagen over synthetic substrates:

-

Natural substrates : Degrades types I–IV collagen with high efficiency, cleaving at Gly⁻¹⁷⁷⁵–Ile/Leu⁷⁷⁶ bonds in α-chains .

-

Synthetic substrates : Lower activity against short peptides like FALGPA (N-(3-[2-furyl]acryloyl)-Leu-Gly-Pro-Ala) compared to Collagenase II .

Table 2: Substrate Degradation Efficiency

| Substrate | Relative Activity (vs. Collagenase II) | Source |

|---|---|---|

| Native collagen (type I) | 3× higher | |

| FALGPA | ~30% of Collagenase II activity | |

| Gelatin | Moderate (enhanced at lower temps) |

Kinetic Parameters

Studies using fluorescein-conjugated collagen (FITC-collagen) and FALGPA reveal distinct catalytic properties:

Table 3: Kinetic Data for this compound

| Parameter | FITC-Collagen | FALGPA | Source |

|---|---|---|---|

| Kₘ (mM) | 1.09 ± 0.35 × 10⁻³ | 2.28 ± 0.23 | |

| Vₘₐₓ (mM/s) | 4.06 × 10⁻⁴ | 0.61 | |

| kₐₜ (s⁻¹) | 25.14 ± 5.20 | 37.53 ± 8.03 | |

| Specific activity (U/mg) | 5,490 | 9.39 |

Inhibition and Activation

-

Activators : Ca²⁺ stabilizes the enzyme-substrate complex, while Zn²⁺ is essential for catalytic function .

-

Inhibitors :

pH and Temperature Dependence

-

Optimal pH : 6.3–8.5, with stability under physiological conditions (pH 7.0–7.5) .

-

Temperature : Retains activity at 4–37°C, but denatures above 45°C . Gelatin degradation is more efficient at lower temperatures due to reduced triple-helix stability .

Comparative Reactivity

This compound outperforms other collagenases in specific contexts:

-

vs. Collagenase II : 3× higher activity against native collagen but lower efficiency on FALGPA .

-

vs. Grimontia hollisae collagenase : Lower specific activity (5,490 U/mg vs. 1,766 U/mg for C. histolyticum crude extract) but broader collagen type specificity .

Structural Determinants of Reactivity

-

Domain architecture : Catalytic domain (residues 1–610) + polycystic kidney disease (PKD)-like domain + collagen-binding domain (CBD) .

-

Processive mechanism : CBD anchors the enzyme to collagen fibrils, enabling repetitive cleavage without dissociation .

This compound’s unique ability to hydrolyze native collagen through processive degradation makes it indispensable in biomedical applications, including tissue dissociation and therapeutic interventions for fibrosis. Its reactivity is finely tuned by structural domains, metal cofactors, and substrate accessibility.

科学研究应用

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential, including as a drug candidate or a probe for studying biological processes.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

作用机制

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The precise mechanism depends on the context of its application and the specific biological or chemical system being studied.

相似化合物的比较

Similar Compounds

Similar compounds include other complex organic molecules with multiple chiral centers and functional groups. Examples may include:

- Collagenase I analogs with slight modifications in the side chains or functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of multiple chiral centers, which confer distinct chemical and biological properties

生物活性

Collagenase I, a proteolytic enzyme, plays a significant role in the degradation of collagen, a vital structural protein in various tissues. This article explores the biological activity of this compound, focusing on its enzymatic properties, therapeutic applications, and relevant case studies.

Overview of this compound

Collagenases are classified into different types based on their origin and substrate specificity. This compound, primarily derived from Clostridium histolyticum, is known for its ability to cleave native collagen fibers, facilitating tissue remodeling and repair. It is particularly effective against types I and III collagen, which are predominant in connective tissues.

This compound operates by hydrolyzing peptide bonds in the collagen triple helix. The enzyme preferentially targets specific sites within the helical structure, leading to the breakdown of collagen into smaller peptides. This mechanism is crucial for various physiological processes, including wound healing and tissue regeneration.

Enzymatic Activity

The activity of this compound is characterized by its ability to digest various collagen types. A comparative study demonstrated that this compound exhibited significant proteolytic effects on human collagen types I, III, IV, V, and VI. The results indicated complete degradation of types I and III collagens while showing limited activity against type VI .

Table 1: Comparative Activity of this compound on Different Collagen Types

| Collagen Type | Degradation Level | Observations |

|---|---|---|

| Type I | Complete | All α chains degraded |

| Type III | Complete | All α chains degraded |

| Type IV | Limited | Some α chains remain visible |

| Type V | Complete | All α chains degraded |

| Type VI | Minimal | Limited degradation observed |

Therapeutic Applications

This compound has been utilized in various clinical settings, notably in wound care and treatment of fibrotic conditions such as Dupuytren's contracture and Peyronie's disease. The enzyme's ability to selectively lyse collagen has made it a valuable tool in managing these conditions.

Case Studies

- Peyronie's Disease Treatment : A study involving 304 patients demonstrated that injections of collagenase clostridium histolyticum resulted in significant reductions in penile curvature associated with Peyronie's disease. The average pre-treatment contracture was 51 degrees, which improved to 6 degrees post-treatment .

- Dupuytren's Contracture : In another clinical evaluation, collagenase injections led to a 65% improvement rate among patients with varying degrees of contractures. Notably, patients with smaller plaques exhibited a higher rate of objective improvement compared to those with larger plaques .

- Wound Healing : Case studies using SANTYL Ointment (collagenase-based) reported substantial reductions in wound area and enhanced granulation tissue development across various chronic wounds. For instance, a deep partial-thickness burn healed completely within 30 days with weekly debridement combined with daily SANTYL application .

Safety and Efficacy

While effective, the use of this compound is not without risks. Adverse events such as skin tears and lymphadenopathy were noted in clinical trials; however, these were often correlated with the severity of contractures being treated . The safety profile indicates that earlier intervention may mitigate some risks associated with more severe contractures.

属性

IUPAC Name |

(5S,6S,9R,10S,13S,17S,23S,24S,27R,28S,31S,35S)-5,6,9,13,17,23,24,27,31,35-decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H100N2/c1-13-15-17-19-21-23-25-43-27-33-55(7)49-29-31-51(3)39-45-47(41-59(51,11)57(49,9)37-35-53(43,55)5)61-46-40-52(4)32-30-50-56(8)34-28-44(26-24-22-20-18-16-14-2)54(56,6)36-38-58(50,10)60(52,12)42-48(46)62-45/h43-44,49-50H,13-42H2,1-12H3/t43-,44-,49?,50?,51-,52-,53+,54+,55-,56-,57-,58-,59-,60-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQNKMKHABXEJZ-UVQQGXFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CCC2(C1(CCC3(C2CCC4(C3(CC5=C(C4)N=C6CC7(C(CCC8C7(CCC9(C8(CCC9CCCCCCCC)C)C)C)(CC6=N5)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H]1CC[C@@]2([C@@]1(CC[C@]3(C2CC[C@@]4([C@@]3(CC5=C(C4)N=C6C[C@]7([C@@](CCC8[C@@]7(CC[C@]9([C@]8(CC[C@@H]9CCCCCCCC)C)C)C)(CC6=N5)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H100N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

849.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Collagenase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13073 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9001-12-1 | |

| Record name | Collagenase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Collagenase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。